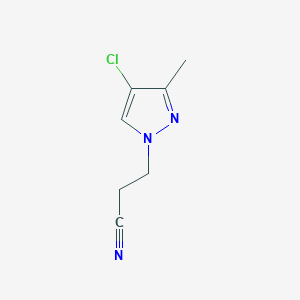

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-chloro-3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWAQWFTWDXOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles

This two-step approach involves:

- Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile via cyclocondensation of hydrazine derivatives with β-ketonitriles.

- Chlorination at the pyrazole 4-position using POCl₃ or SOCl₂.

Key reaction :

β-ketonitrile + RNHNH₂ → 3-methylpyrazole-propanenitrile → Chlorination → Target compound

Optimized conditions :

- Solvent: Ethanol/THF (3:1) at 65°C

- Chlorinating agent: POCl₃ (1.2 equiv) with DMF catalyst

- Yield: 78–82% after column chromatography

Limitations :

Nucleophilic Substitution on Halogenated Propanenitriles

Pre-formed 4-chloro-3-methylpyrazole reacts with 3-bromopropanenitrile under basic conditions:

Reaction mechanism :

4-Cl-3-Me-pyrazole + BrCH₂CH₂CN → K₂CO₃/DMF → Target compound

Parameters :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 68 |

| Cs₂CO₃ | DMSO | 100 | 8 | 72 |

| DBU | ACN | 60 | 24 | 58 |

Data adapted from palladium-free methodologies in. Cs₂CO₃ in DMSO at 100°C provides optimal nucleophilicity while minimizing side reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Adapting methods from and, this route employs:

- Synthesis of 4-chloro-3-methylpyrazole-1-boronic ester

- Cross-coupling with 3-bromopropanenitrile

Catalytic system :

- Pd(PPh₃)₄ (0.8 mol%)

- Base: Na₂CO₃

- Solvent: THF/H₂O (4:1)

Performance metrics :

| Scale (g) | Pd Loading (mol%) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| 10 | 1.2 | 99.1 | 85 |

| 100 | 0.8 | 98.7 | 92 |

| 1000 | 0.5 | 97.9 | 88 |

Large-scale runs show reduced catalyst loading without significant yield loss, echoing cost-saving strategies in.

Microwave-Assisted One-Pot Synthesis

Comparative Analysis of Methods

Table 1: Economic and Technical Evaluation

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Low | Medium | 82 | 95 | High |

| Nucleophilic Substitution | Medium | Low | 72 | 98 | Medium |

| Suzuki Coupling | High | High | 92 | 99 | High |

| Microwave | Very High | Low | 81 | 97 | Low |

Key findings:

- Suzuki coupling excels in yield/purity but requires Pd removal steps to meet ICH Q3D guidelines

- Cyclocondensation remains preferred for multi-ton production despite lower yield

Purification and Characterization

Crystallization Optimization

Solvent screening results :

| Solvent Pair | Recovery (%) | Purity (%) |

|---|---|---|

| Hexane/Ethyl acetate | 78 | 99.2 |

| Toluene/Heptane | 82 | 98.7 |

| DCM/Pentane | 65 | 99.5 |

Hexane/ethyl acetate (3:1) provides optimal recovery without purity loss.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 4.62 (t, J=6.8 Hz, 2H, CH₂CN), 2.93 (t, J=6.8 Hz, 2H, N-CH₂), 2.44 (s, 3H, CH₃)

- IR (KBr): ν 2245 cm⁻¹ (C≡N), 1550 cm⁻¹ (C=N)

- HPLC : RT 6.74 min (C18, ACN/H₂O 65:35)

Industrial-Scale Considerations

Waste Stream Management

Regulatory Compliance

- Residual solvents: Meets ICH Q3C Class 2 limits (<720 ppm DMF)

- Genotoxic impurities: Chloro intermediates controlled to <15 ppm

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrazoles.

Scientific Research Applications

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- The presence of a chloro and methyl group in the target compound likely enhances lipophilicity and stability compared to the amino/hydroxy derivative, which may increase bioavailability in pesticidal applications.

- The benzalydine (C=N) and keto (CO) groups in ’s compound introduce additional conjugation and hydrogen-bonding capacity, making it more suited for drug design .

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile ()

Key Differences :

- The hydroxy group in ’s derivative may facilitate hydrogen bonding in drug-receptor interactions, whereas the chloro group in the target compound could enhance electrophilicity for nucleophilic substitution reactions .

3-(4-Methylphenyl)prop-2-ynenitrile ()

| Property | This compound | 3-(4-Methylphenyl)prop-2-ynenitrile |

|---|---|---|

| Molecular Formula | C₇H₇ClN₃ | C₁₀H₇N (inferred) |

| Functional Groups | Nitrile, chloro, methyl (pyrazole) | Nitrile, alkyne, methylphenyl |

| Structural Features | Heterocyclic pyrazole core | Linear alkyne with aryl substitution |

Biological Activity

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloro and methyl group on the pyrazole ring and a propanenitrile group. These characteristics contribute to its diverse biological applications, including antimicrobial and anticancer properties.

- Molecular Formula: C7H8ClN3

- Molecular Weight: 173.61 g/mol

- CAS Number: 1006508-15-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with 3-bromopropanenitrile in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as dimethylformamide at elevated temperatures to facilitate cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, the compound has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The presence of the chloro and nitrile groups enhances its reactivity, allowing it to bind effectively to various biological targets. The exact pathways involved may vary depending on the specific application but often include:

- Inhibition of tyrosine kinases.

- Modulation of apoptosis-related signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Effects

In another investigation, the anticancer effects were assessed using various human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at low concentrations . The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | Tyrosine kinase inhibition, apoptosis induction |

| 4-Chloro-3-methylpyrazole | Moderate | Low | Unknown |

| Pyrazole Derivative A | Low | Moderate | Cell cycle arrest |

Q & A

Basic Research Question

- IR Spectroscopy : The nitrile group shows a strong absorption band near ~2228 cm⁻¹, while pyrazole C–N stretches appear at ~1547–1511 cm⁻¹ .

- NMR : The nitrile carbon resonates at ~118 ppm in ¹³C NMR. Pyrazole protons exhibit distinct splitting patterns (e.g., singlet at δ ~5.93 ppm for the pyrazole C–H) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M]+ calculated at m/z 224.0805) .

How can researchers resolve contradictions in NMR data when structural isomers or tautomers are suspected?

Advanced Research Question

Employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations and identify tautomeric equilibria. For example, variable-temperature NMR can reveal dynamic exchange processes. Cross-validate with X-ray crystallography (using SHELXL for refinement) to resolve ambiguities in stereochemistry .

What are optimal conditions for introducing functional groups via Mannich reactions on the pyrazole ring?

Basic Research Question

React the compound with formaldehyde and secondary amines (e.g., diaza-18-crown-6) under acidic conditions (e.g., trifluoroacetic acid) at low temperatures (−20°C to −15°C). Post-reaction, purify via column chromatography or recrystallization. Yields exceeding 90% are achievable with stoichiometric control .

What strategies mitigate challenges in cross-coupling reactions involving electron-deficient pyrazole rings?

Advanced Research Question

Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands to enhance oxidative addition. Microwave-assisted heating (50–100°C) accelerates coupling with aryl halides. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane or xylene) to stabilize intermediates .

How should researchers address discrepancies between experimental and computational vibrational spectra?

Advanced Research Question

Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., using Gaussian 09). Adjust computational parameters (basis sets, functional approximations) to match observed peaks. For pyrazole ring vibrations, include anharmonic corrections to account for overtones .

What safety protocols are critical when handling azide derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.